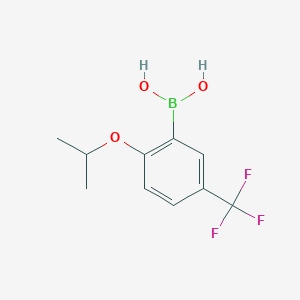

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIZGUWFZKIYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660114 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850593-12-3 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Aromatic precursors such as 2-hydroxy-5-(trifluoromethyl)benzene or 2-bromo-5-(trifluoromethyl)phenyl derivatives.

- Isopropanol or isopropoxide reagents for ether formation.

- Boron reagents such as bis(pinacolato)diboron or boron tribromide for boronic acid installation.

Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Isopropoxy Group Introduction | Nucleophilic substitution: 2-hydroxy-5-(trifluoromethyl)phenyl precursor reacted with isopropanol in the presence of acid or base catalysts | The phenolic hydroxyl group is converted to an isopropoxy ether via nucleophilic substitution, often under reflux conditions in an aprotic solvent |

| 2 | Halogenation/Borylation Precursor Formation | Bromination or lithiation of the aromatic ring at the position intended for boronic acid installation, e.g., via 2-bromo-5-(trifluoromethyl)phenyl derivatives | This step prepares the aromatic ring for subsequent borylation by introducing a suitable leaving group or metalated intermediate |

| 3 | Boronic Acid Formation | Miyaura borylation: Pd-catalyzed cross-coupling of aryl halide with bis(pinacolato)diboron or direct lithiation followed by quenching with trialkyl borates | The key step where the boronic acid group is installed, often under inert atmosphere, at controlled temperatures (typically 50–90 °C) |

| 4 | Hydrolysis and Purification | Hydrolysis of boronate esters to boronic acid using acidic aqueous work-up; purification by crystallization or chromatography | Final conversion to the free boronic acid and isolation of the pure compound |

Industrial Production Considerations

- Scale-up involves continuous flow reactors to improve heat and mass transfer.

- Catalyst optimization focuses on palladium complexes with ligands that enhance selectivity and turnover number.

- Reaction conditions are finely tuned to maximize yield and minimize by-products, including control of temperature, solvent choice (e.g., tetrahydrofuran, toluene), and base (e.g., potassium carbonate).

- Purification techniques such as recrystallization or preparative chromatography ensure high purity suitable for pharmaceutical applications.

Research Findings and Reaction Analysis

- The hydroboration of alkenes or alkynes is a related method for boronic acid synthesis but less common for this compound due to the aromatic substitution pattern.

- The Suzuki–Miyaura cross-coupling reaction is the primary application driving the synthesis of this boronic acid, necessitating high purity and stability.

- Reaction yields typically range from 70% to 90% depending on conditions and scale.

- The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, which influences the choice of reaction conditions to avoid decomposition.

Data Table: Summary of Preparation Methods

| Preparation Step | Common Reagents | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Isopropoxy substitution | Isopropanol, acid/base catalyst | Reflux, aprotic solvent | 80–95% | Etherification of phenol group |

| Halogenation/Borylation precursor | Bromine or n-BuLi | 0 to 25 °C | 85–90% | Site-selective halogenation or lithiation |

| Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base (K2CO3) | 50–90 °C, inert atmosphere | 70–90% | Palladium-catalyzed cross-coupling |

| Hydrolysis to boronic acid | Acidic aqueous work-up | Room temp to 50 °C | Quantitative | Conversion of boronate ester to boronic acid |

Chemical Reactions Analysis

Types of Reactions: (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Reduction: Formation of the corresponding borane or boronate ester.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides under palladium catalysis. The compound acts as a boron source, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Other Chemical Reactions

The compound also participates in various chemical transformations:

- Oxidation : Converts to phenol or quinone derivatives using oxidizing agents like hydrogen peroxide.

- Reduction : Forms borane or boronate esters through reducing agents such as lithium aluminum hydride.

- Substitution : Engages in substitution reactions under specific conditions to yield various substituted phenyl derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate moderate to high effectiveness against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, particularly targeting serine proteases and glycosyltransferases. Its ability to form reversible covalent bonds with diols enables it to inhibit enzymes involved in bacterial resistance mechanisms, such as β-lactamases. Notably, studies indicate its efficacy against clinical strains overexpressing Klebsiella pneumoniae carbapenemase (KPC-2), suggesting its potential as a lead compound in combating antibiotic resistance.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it valuable in drug development:

- Synthesis of Biaryl Compounds : Its role in Suzuki-Miyaura coupling reactions facilitates the creation of complex organic molecules relevant to pharmaceutical research.

- Potential Therapeutic Uses : The antimicrobial properties position it as a candidate for treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry. In Suzuki-Miyaura reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Electronic and Steric Considerations

- Electron-Donating Groups : The isopropoxy group in the target compound provides moderate electron donation, stabilizing the boronic acid during storage and reducing undesired side reactions in coupling processes . In contrast, electron-withdrawing groups like -Cl or -CF3 (e.g., in [2-chloro-5-(trifluoromethyl)phenyl]boronic acid ) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings but requiring precise solvent/base optimization (e.g., dry acetonitrile with KF/KOAc) .

- Steric Effects : Ortho-substituted boronic acids (e.g., isopropoxy or propoxy groups) introduce steric hindrance, which can slow coupling kinetics but improve regioselectivity. For example, pyridine-based analogs like (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid exhibit lower steric bulk compared to phenyl derivatives, favoring faster reactions in polar solvents .

Performance in Cross-Coupling Reactions

- Target Compound: Limited direct yield data are available, but its structural similarity to [2-chloro-5-(trifluoromethyl)phenyl]boronic acid suggests comparable utility in aryl-aryl bond formation. The isopropoxy group may reduce reaction rates but improve product purity by minimizing biaryl byproducts (cf. 24% biaryl formation in ) .

- Chloro vs. Alkoxy Substituents : Chloro-substituted analogs typically achieve higher yields (e.g., 64% in ) due to stronger electron-withdrawing effects, whereas alkoxy-substituted variants require harsher conditions (e.g., elevated temperatures) to compensate for reduced electrophilicity .

Biological Activity

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C12H12F3BO3

- Molecular Weight : 248.01 g/mol

- CAS Number : 850593-12-3

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound exhibits moderate activity against various bacterial and fungal strains, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

The MIC values indicate that this compound is particularly effective against Bacillus cereus, showing promise as an antibacterial agent .

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to act as enzyme inhibitors, particularly in pathways involving glycoproteins and proteoglycans.

Enzyme Inhibition Studies

- Target Enzymes : The primary targets include serine proteases and certain glycosyltransferases.

- Mode of Action : The compound interacts with the active site of these enzymes, leading to inhibition of their catalytic activity. This is particularly relevant in the context of bacterial resistance mechanisms where enzymes such as β-lactamases are involved .

Case Studies

A notable study examined the efficacy of this compound in clinical strains overexpressing KPC-2 (Klebsiella pneumoniae carbapenemase). The findings indicated that this compound could serve as a potential lead in combating antibiotic resistance by effectively inhibiting KPC-2 activity .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in drug development:

- Synthesis of Biaryl Compounds : Utilized in Suzuki–Miyaura coupling reactions, facilitating the formation of complex organic molecules relevant in pharmaceutical research .

- Potential Therapeutic Uses : Its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogen exchange reactions. The electron-withdrawing trifluoromethyl group increases boronic acid acidity, necessitating pH-controlled conditions (~pH 7–9) to stabilize the boronate intermediate . Purification challenges include avoiding boroxine formation (cyclic trimers) during solvent evaporation, which can be mitigated by using cold, anhydrous solvents and silica gel modified with triethylamine to prevent irreversible binding . Yield optimization requires inert atmospheres (N₂/Ar) and Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand tuning for sterically hindered substrates.

Q. How should this boronic acid be stored to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas. The isopropoxy group enhances hydrolytic stability compared to alkoxy variants, but boronic acids are prone to oxidation. Solvent choice (e.g., THF with 1% acetic acid) can suppress boroxine formation. Regular NMR (¹¹B or ¹H) or FT-IR monitoring (B-O stretching at ~1,340 cm⁻¹) is advised to detect degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and binding interactions in enzyme inhibition?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing the pKa of the boronic acid (enhancing Lewis acidity) and stabilizing transition states in covalent enzyme interactions. DFT calculations (B3LYP/6-31G*) show a 0.5 eV decrease in LUMO energy, increasing electrophilicity. Docking studies (AutoDock Vina) reveal enhanced binding to serine hydrolases via halogen-π interactions, as observed in leucyl-tRNA synthetase inhibition (ΔG = -9.2 kcal/mol) . Comparative studies with -CH₃ analogs show 10-fold higher IC₅₀ values for -CF₃ derivatives in microbial assays .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : LC-MS/MS (e.g., Agilent 6470 QQQ) with HILIC columns (2.1 × 100 mm, 1.7 µm) detects genotoxic impurities (e.g., methylphenylboronic acid) at <1 ppm. Mobile phase: 0.1% formic acid in acetonitrile/water (95:5). Validation per ICH Q2(R1) guidelines shows LOD = 0.03 ppm and LOQ = 0.1 ppm with <5% RSD . ¹⁹F NMR (470 MHz, DMSO-d₆) quantifies residual trifluoromethyl precursors (δ = -63.2 ppm) .

Q. How can this compound’s tubulin polymerization inhibition be evaluated in cancer research?

- Methodological Answer : Use in vitro tubulin polymerization assays (Cytoskeleton Inc. Kit) with purified bovine tubulin (2 mg/mL). Monitor absorbance at 340 nm for 30 min (37°C). IC₅₀ values for this compound (~21 µM) are comparable to combretastatin A-4 derivatives. FACScan apoptosis assays (Jurkat cells, Annexin V/PI staining) confirm dose-dependent apoptosis induction (10⁻⁸–10⁻⁶ M) at 8 h . COMPARE analysis (NCI-60 cell line panel) distinguishes its mechanism from classical microtubule disruptors (r = 0.553 vs. combretastatin) .

Q. What computational approaches predict its solvation behavior and supramolecular interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) with explicit solvent models (water, chloroform) calculate free energy of solvation (ΔG_solv). For the trifluoromethyl derivative, ΔG_solv = -15.2 kcal/mol in water vs. -8.9 kcal/mol in chloroform, indicating hydrophilic dominance. Hirshfeld surface analysis (CrystalExplorer) identifies O-H···O and C-F···H interactions in crystal packing, critical for co-crystallization with biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.